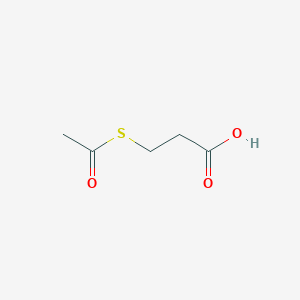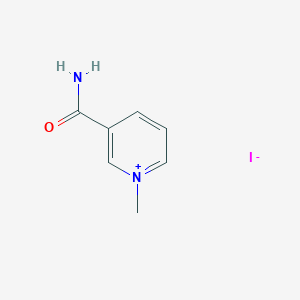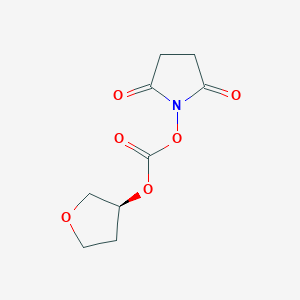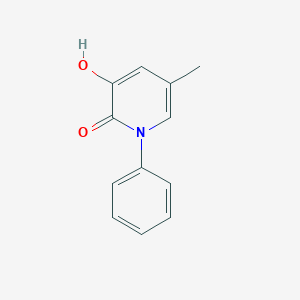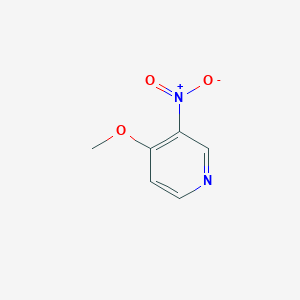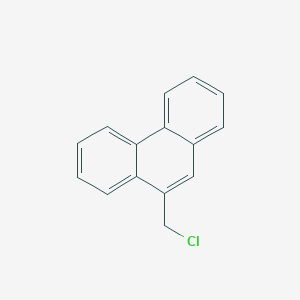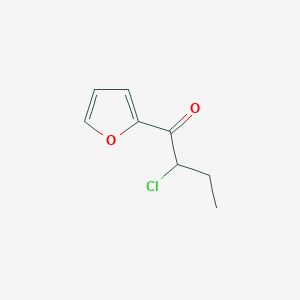
2-Chloro-1-(furan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(furan-2-yl)butan-1-one, also known as furanone C-30, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This molecule is a halogenated furanone that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool in various scientific fields.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(furan-2-yl)butan-1-one involves its ability to interfere with bacterial quorum sensing. This molecule is believed to bind to the quorum sensing receptors, preventing them from recognizing the signaling molecules produced by other bacteria. This disruption of communication leads to a breakdown in the coordinated behavior of the bacterial population, ultimately inhibiting biofilm formation.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial properties, 2-Chloro-1-(furan-2-yl)butan-1-one has also been found to exhibit other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, 2-Chloro-1-(furan-2-yl)butan-1-one has been found to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-1-(furan-2-yl)butan-1-one in lab experiments is its ability to disrupt bacterial quorum sensing. This property makes it a useful tool for investigating the role of quorum sensing in bacterial biofilm formation and other coordinated behaviors. However, one limitation of using this compound is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-1-(furan-2-yl)butan-1-one. One area of interest is the development of new antibacterial agents based on this compound. Additionally, further investigation into the anticancer, antioxidant, and anti-inflammatory properties of 2-Chloro-1-(furan-2-yl)butan-1-one may lead to the development of new therapeutic agents for various diseases. Finally, research into the potential toxicity of this compound to mammalian cells may help to identify its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(furan-2-yl)butan-1-one involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 2-chlorobutan-1-one in the presence of a base, such as triethylamine, to yield the final product.
Applications De Recherche Scientifique
2-Chloro-1-(furan-2-yl)butan-1-one has been extensively used in scientific research as a tool to investigate various biological processes. One of the main applications of this compound is its use as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria to communicate with each other and coordinate their behavior. By inhibiting this process, 2-Chloro-1-(furan-2-yl)butan-1-one has been shown to disrupt bacterial biofilm formation, making it a potential candidate for the development of antibacterial agents.
Propriétés
Numéro CAS |
106430-53-9 |
|---|---|
Nom du produit |
2-Chloro-1-(furan-2-yl)butan-1-one |
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
Clé InChI |
TXTBPGPFVXBPOR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
SMILES canonique |
CCC(C(=O)C1=CC=CO1)Cl |
Synonymes |
1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



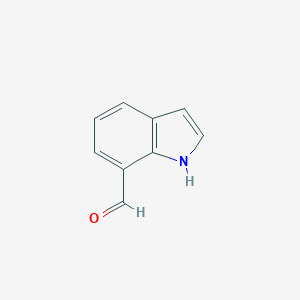
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
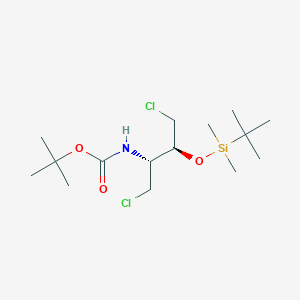
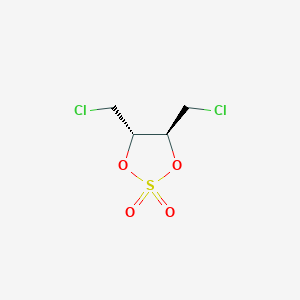
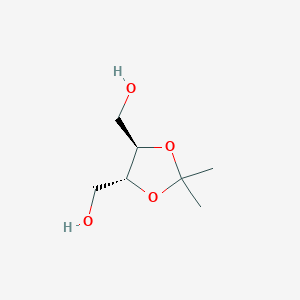
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)

